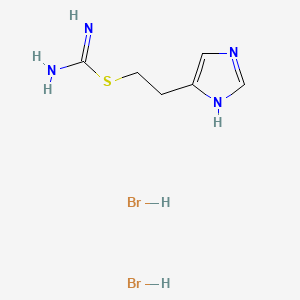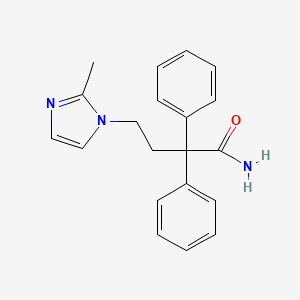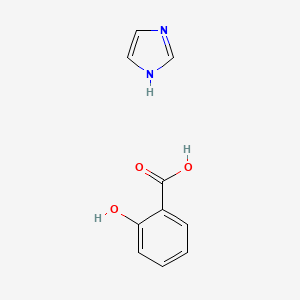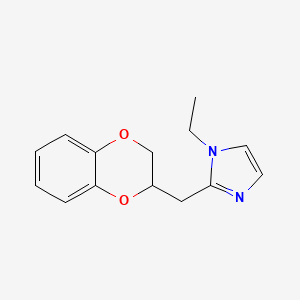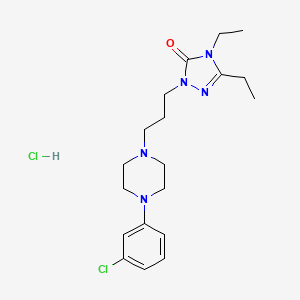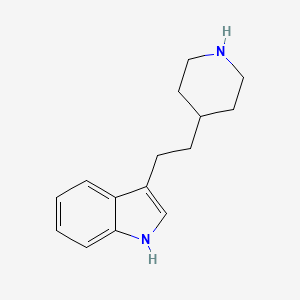
吲达帕林
描述
Indalpine, known by its chemical name 3-(2-Piperidin-4-ylethyl)-1H-indole, is a selective serotonin reuptake inhibitor (SSRI) that was briefly marketed under the brand name Upstène . It was discovered in 1977 by pharmacologists Le Fur and Uzan at Pharmuka, a small French pharmaceutical firm . Indalpine was one of the first SSRIs to reach the market and played a significant role in the development of the serotonin hypothesis of depression .
科学研究应用
Indalpine已广泛研究其在各个领域的应用:
作用机制
Indalpine通过选择性抑制脑中5-羟色胺(5-羟色胺)的再摄取发挥作用 。 这种抑制作用增加了突触间隙中5-羟色胺的浓度,增强了其在突触后受体上的活性。 Indalpine的主要分子靶点是5-羟色胺转运蛋白(SERT),它负责将5-羟色胺重新摄取到突触前神经元中 。 通过阻断SERT,Indalpine延长了5-羟色胺的作用时间,从而改善情绪并减少抑郁症状 .
生化分析
Biochemical Properties
Indalpine plays a significant role in biochemical reactions, particularly those involving the neurotransmitter serotonin. It acts as a selective serotonin reuptake inhibitor (SSRI), meaning it prevents the reabsorption of serotonin into neurons, thereby increasing the amount of serotonin available in the synaptic cleft . This interaction with serotonin and its transport proteins is a key aspect of Indalpine’s biochemical activity .
Cellular Effects
Indalpine’s primary cellular effect is the alteration of serotonin levels within the synaptic cleft. By inhibiting the reuptake of serotonin, Indalpine increases the concentration of this neurotransmitter, which can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Indalpine involves its binding to the serotonin transporter on presynaptic neurons. This binding inhibits the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft . The increased serotonin levels can then bind to postsynaptic serotonin receptors, leading to changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
Like other SSRIs, it is likely that the effects of Indalpine would become more pronounced over time with continued use, as the increased serotonin levels lead to downstream changes in cellular function .
Dosage Effects in Animal Models
The effects of Indalpine in animal models would likely vary with dosage, as is the case with other SSRIs . Higher doses might lead to more pronounced increases in serotonin levels, but could also potentially result in toxic or adverse effects .
Metabolic Pathways
Like other SSRIs, it is likely metabolized in the liver, potentially involving enzymes such as the cytochrome P450 system .
Transport and Distribution
Indalpine, like other SSRIs, is likely transported throughout the body via the bloodstream after oral administration . Within cells, it likely interacts with the serotonin transporter, which is primarily located on the presynaptic neuron in the synaptic cleft .
Subcellular Localization
The subcellular localization of Indalpine is primarily at the serotonin transporter on the presynaptic neuron . By binding to this transporter, Indalpine prevents the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft .
化学反应分析
Indalpine会发生各种化学反应,包括:
氧化: Indalpine可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 可以使用还原剂(如氢化铝锂)还原Indalpine。
这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能生成吲哚-3-羧酸衍生物,而还原可能生成各种吲哚啉衍生物 .
相似化合物的比较
Indalpine属于SSRI类药物,其中包括其他化合物,例如:
- 西酞普兰
- 氟西汀
- 舍曲林
- 帕罗西汀
- 氟伏沙明
属性
IUPAC Name |
3-(2-piperidin-4-ylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADQVAVFGNTEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63845-42-1 (mono-hydrochloride) | |
| Record name | Indalpine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80213196 | |
| Record name | Indalpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63758-79-2 | |
| Record name | Indalpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63758-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indalpine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indalpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indalpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indalpine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDALPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35562QSVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Indalpine?
A1: Indalpine exerts its primary pharmacological effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) at the neuronal synapse. [, , ] This inhibition leads to an increased concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission. [, ]
Q2: How does Indalpine's binding to the serotonin transporter differ from other SSRIs like Imipramine?
A2: While both Indalpine and Imipramine block the serotonin transporter, they exhibit different binding characteristics. Research suggests that Indalpine binds to the 5-HT uptake recognition site differently than Imipramine-like compounds. [] Notably, Indalpine binding displays sodium ion (Na+) and chloride ion (Cl-) dependency and is competitively inhibited by 5-HT itself. [, ]
Q3: What downstream effects are observed following Indalpine-induced serotonin reuptake inhibition?
A3: Enhanced serotonergic neurotransmission due to Indalpine administration leads to various downstream effects, including modulation of mood, sleep, appetite, and pain perception. [, , , ] Preclinical studies have demonstrated its potential antidepressant and anxiolytic effects. [, , , ]
Q4: What is the molecular formula and molecular weight of Indalpine?
A4: Indalpine has a molecular formula of C15H20N2 and a molecular weight of 228.33 g/mol.
Q5: Is there any spectroscopic data available for Indalpine?
A5: While the provided research excerpts do not delve into detailed spectroscopic characterization, various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to elucidate its structural features.
Q6: What is the pharmacokinetic profile of Indalpine?
A6: Following oral administration, Indalpine is absorbed relatively rapidly, achieving peak plasma concentrations within approximately 2 hours. [] The drug exhibits a mean elimination half-life of around 10 hours. [] It undergoes metabolism, primarily resulting in the formation of 4-[2-(3-indolyl)ethyl]-2-piperidinone. []
Q7: Has Indalpine's efficacy been demonstrated in preclinical models of depression?
A7: Yes, studies employing the "learned helplessness" paradigm in rats, a widely recognized model for depression, have demonstrated Indalpine's ability to reverse helpless behavior. [] This effect is antagonized by benzodiazepines like Diazepam and Lorazepam, suggesting potential pharmacodynamic interactions between these drug classes. []
Q8: Are there any reported drug-drug interactions associated with Indalpine?
A8: Co-administration of Indalpine with benzodiazepines, such as Diazepam and Lorazepam, has been shown to attenuate its antidepressant-like effects in preclinical models. [] This highlights the potential for pharmacodynamic interactions between these drug classes, potentially stemming from their opposing influences on serotonergic and GABAergic neurotransmission. []
Q9: What is known about the safety and toxicity profile of Indalpine?
A9: While Indalpine generally demonstrates a favorable safety profile compared to tricyclic antidepressants, some adverse effects have been reported. These include gastrointestinal disturbances, insomnia, and potential for liver toxicity. [, , ]
Q10: Has Indalpine demonstrated any hepatotoxic effects?
A10: Case reports have linked Indalpine administration to instances of hepatitis and pancreatitis. [, ] This underscores the importance of monitoring liver function parameters during Indalpine therapy.
Q11: What analytical techniques are employed to quantify Indalpine and its metabolites?
A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection has been successfully utilized to measure plasma and urine concentrations of Indalpine and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone. [] This sensitive analytical method enables researchers to study the drug's pharmacokinetic profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


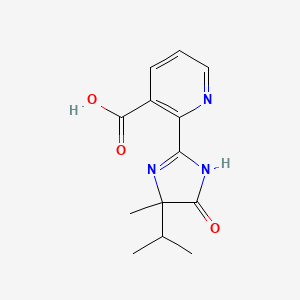
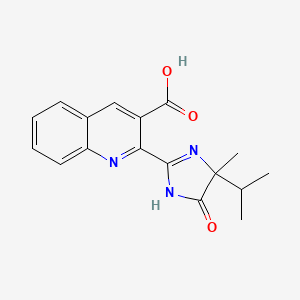
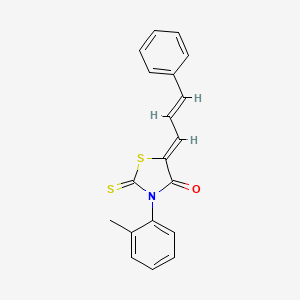

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

